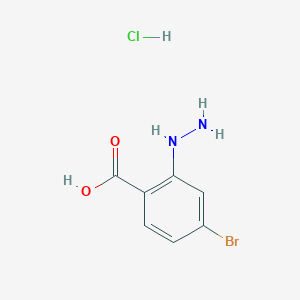
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide, also known as CPDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a member of the family of synthetic cannabinoid receptor agonists (SCRAs), which are compounds that mimic the effects of the natural cannabinoids found in the cannabis plant.
作用機序
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes. This compound binds to these receptors and activates them, leading to a range of effects, including pain relief, anti-inflammatory activity, and changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways. These effects are mediated by the activation of the CB1 and CB2 receptors and can lead to changes in behavior, mood, and physiological function.
実験室実験の利点と制限
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has several limitations, including its potential toxicity, limited solubility, and potential for off-target effects. These factors must be carefully considered when designing experiments involving this compound.
将来の方向性
There are several potential future directions for research involving N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide, including the development of new drugs based on its structure, the investigation of its potential as a tool for studying the endocannabinoid system, and the exploration of its potential as a new class of drugs for the treatment of various diseases. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound and to identify potential safety concerns associated with its use.
合成法
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide involves a multi-step process that includes the reaction of 3-chlorophenylacetonitrile with 2-ethylbutanoyl chloride in the presence of a base to form the intermediate 3-chlorophenyl-2-ethylbutanenitrile. This intermediate is then reacted with thiourea and hydrogen peroxide to form the final product, this compound.
科学的研究の応用
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the main areas of research has been its potential as a new class of drugs for the treatment of various diseases, including pain, anxiety, and inflammation.
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-3-12(4-2)16(19)18(14-7-5-6-13(17)10-14)15-8-9-22(20,21)11-15/h5-10,12,15H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVKCTWJPDWXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)
![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)


![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)


![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)



![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)
